![molecular formula C21H17FN2O2 B5757509 N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BFA belongs to the class of benzamides and is primarily used as a research tool to study the mechanism of action of various proteins and enzymes.
Mechanism of Action
N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide acts by binding to the active site of ARF1 and preventing its interaction with other proteins involved in vesicular transport. This results in the disruption of Golgi structure and function, leading to the accumulation of vesicles in the cytoplasm. N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide also inhibits the activity of phospholipase D by binding to its catalytic domain and preventing its interaction with its substrate.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide has been shown to induce apoptosis in various cancer cell lines by disrupting the Golgi structure and function. It has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of phospholipase D. N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide in lab experiments include its high potency and specificity towards ARF1 and phospholipase D. N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide is also readily available and relatively easy to synthesize. However, the limitations of using N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide in lab experiments include its potential toxicity and non-specific effects on other proteins and enzymes.
Future Directions
There are several future directions for the use of N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide in scientific research. One potential application is in the development of new cancer therapies that target the Golgi apparatus. N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide could also be used to investigate the role of ARF1 and phospholipase D in other cellular processes, such as autophagy and cell migration. Additionally, N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide could be used in the development of new anti-inflammatory drugs that target the production of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide involves several steps, starting from the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-amino-3-methylbenzoic acid to form N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide. The final product is purified using column chromatography to obtain a pure form of N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide.
Scientific Research Applications
N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide has been extensively used in scientific research to investigate the mechanism of action of various proteins and enzymes. It is primarily used as an inhibitor of the Golgi-associated protein, ARF1, which is involved in vesicular transport and protein trafficking. N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide has also been shown to inhibit the activity of phospholipase D, an enzyme involved in signal transduction and cell proliferation.
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-13-16(23-21(26)17-9-5-6-10-18(17)22)11-12-19(14)24-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYXLTSCDGADJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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